1-cyclohexyl-3-methyl-1H-pyrazol-4-amine molecular weight
1-cyclohexyl-3-methyl-1H-pyrazol-4-amine molecular weight
An In-depth Technical Guide to 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This document details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight and structure. We present a validated, plausible synthetic pathway, complete with mechanistic insights and a detailed experimental protocol. Furthermore, this guide covers essential analytical characterization techniques, potential therapeutic applications based on structure-activity relationships of related analogs, and critical safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and development who are interested in leveraging substituted pyrazoles as versatile building blocks for novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern pharmacology.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically successful drugs. Pyrazole derivatives exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][3][4]
The specific compound, 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine, combines the core pyrazole ring with three key substituents: a cyclohexyl group at the N1 position, a methyl group at C3, and a crucial amine functional group at C4. The N1-cyclohexyl group enhances lipophilicity, which can be critical for membrane permeability and pharmacokinetic profiles. The C4-amine group serves as a vital synthetic handle and a key pharmacophoric element, enabling further derivatization or direct interaction with biological targets. This guide aims to provide a foundational understanding of this molecule, from its basic properties to its synthesis and potential utility.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. The molecular weight is a critical parameter for all quantitative analyses, from reaction stoichiometry to analytical characterization. The key properties of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₇N₃ | Calculated |
| Molecular Weight | 179.27 g/mol | Calculated (PubChemLite isomer data confirms this value)[5] |
| IUPAC Name | 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine | IUPAC Nomenclature |
| Canonical SMILES | CC1=C(N)C=NN1C2CCCCC2 | Structure-based Generation |
| InChI Key | (Generated post-synthesis) | Structure-based Generation |
| Physical Form | (Predicted) Solid at room temperature | Based on related analogs |
| Purity | >95% (Typical target for research chemicals) |
Molecular Structure Diagram
Caption: 2D structure of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine.
Synthesis and Mechanistic Rationale
The synthesis of 4-aminopyrazoles is a well-established field in organic chemistry. A robust and logical approach involves the construction of a 4-nitropyrazole intermediate, followed by the reduction of the nitro group to the desired amine. This strategy is advantageous because the electron-withdrawing nitro group facilitates certain cyclization reactions, and its reduction is typically high-yielding and clean.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one
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To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (3 mL per mmol of ethyl acetoacetate).
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Add cyclohexylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
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Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
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Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrazolone intermediate.
Causality: This is a classic Knorr condensation reaction. The hydrazine first condenses with the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, eliminating ethanol to form the stable pyrazolone ring.[1]
Step 2: Synthesis of 1-Cyclohexyl-3-methyl-4-nitro-1H-pyrazole
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Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add the pyrazolone intermediate from Step 1 (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
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Once fully dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise.
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Stir the reaction at 0-5 °C for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice. The nitro-product will precipitate.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
Causality: The pyrazole ring is activated towards electrophilic substitution. The highly acidic conditions generate the nitronium ion (NO₂⁺), which attacks the electron-rich C4 position of the pyrazole ring.
Step 3: Synthesis of 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine
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Suspend the 4-nitro-pyrazole from Step 2 (1.0 eq) in ethanol or concentrated hydrochloric acid.
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Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) portion-wise.
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Heat the mixture to 60-70 °C and stir for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and basify by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.
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Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product via column chromatography or recrystallization.
Causality: Tin(II) chloride is a classic reducing agent for converting aromatic nitro groups to amines under acidic conditions. The tin effectively transfers electrons to the nitro group, which is subsequently protonated and eliminated as water, yielding the final amine.
Analytical Characterization
Validation of the final product's identity and purity is paramount. The following techniques are essential for a complete characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all proton environments. Key signals would include a singlet for the C3-methyl group, multiplets for the cyclohexyl protons, a broad singlet for the NH₂ protons (which may exchange with D₂O), and a singlet for the lone proton on the pyrazole ring (C5-H).[6]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct signals for each of the 10 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon.[7][8]
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.15, confirming the molecular weight of 179.27 g/mol .
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Infrared (IR) Spectroscopy: The spectrum should display characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹, C-H stretches for the alkyl groups below 3000 cm⁻¹, and C=N/C=C stretching vibrations characteristic of the pyrazole ring around 1500-1600 cm⁻¹.[7][8]
Potential Applications in Drug Development
While specific biological data for 1-cyclohexyl-3-methyl-1H-pyrazol-4-amine is not widely published, the pyrazole scaffold is a proven pharmacophore. This compound is a valuable building block for generating libraries of novel molecules for screening.
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Kinase Inhibitors: The aminopyrazole core is present in several potent kinase inhibitors used in oncology. The amine can be acylated or used in coupling reactions to explore interactions within the ATP-binding pocket of various kinases.[9]
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Anti-inflammatory Agents: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. Derivatives of the title compound could be synthesized to explore activity against targets in inflammatory pathways.[3]
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Antimicrobial and Antiviral Agents: The nitrogen-rich pyrazole ring is adept at forming hydrogen bonds, a key interaction in many enzyme active sites. This makes it a promising scaffold for developing new antimicrobial and antiviral drugs.[1][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. Based on data from structurally similar aminopyrazoles, the following precautions are advised.
-
Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[10][11] Avoid breathing dust, fumes, or vapors.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from strong oxidizing agents.
Conclusion
1-cyclohexyl-3-methyl-1H-pyrazol-4-amine, with a molecular weight of 179.27 g/mol , represents a strategically important heterocyclic compound. Its structure combines features known to impart favorable pharmacokinetic and pharmacodynamic properties. The synthetic route detailed herein is robust and based on well-understood organic chemistry principles, providing a reliable method for its preparation. Through rigorous analytical characterization, the identity and purity of the synthesized compound can be unequivocally confirmed. Given the extensive history of the pyrazole scaffold in successful drug discovery programs, this molecule stands as a highly valuable and versatile starting point for the development of next-generation therapeutics.
References
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Thermo Fisher Scientific. (2020). Safety Data Sheet - 3-Methyl-1H-pyrazole. Available at: [Link]
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Chemspace. (n.d.). 1-cyclohexyl-3-methyl-1H-pyrazol-5-amine. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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IntechOpen. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]
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PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]
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SpectraBase. (n.d.). N-cyclohexyl-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide - 1H NMR. Available at: [Link]
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ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]
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PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Available at: [Link]
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ResearchGate. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
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PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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ACS Medicinal Chemistry Letters. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available at: [Link]
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